molecular formula C18H18ClF2N3OS B2363203 4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide CAS No. 612525-20-9

4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide

Cat. No.: B2363203
CAS No.: 612525-20-9
M. Wt: 397.87
InChI Key: VEEPRNOJHOYVFJ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylpiperazine with 2-(difluoromethoxy)benzoyl chloride under basic conditions to form the intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or phenyl derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(2-(difluoromethoxy)phenyl)piperazine-1-carbothioamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a difluoromethoxyphenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3OS/c19-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18(26)22-15-6-1-2-7-16(15)25-17(20)21/h1-7,12,17H,8-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPRNOJHOYVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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